3-Bromo-6-butylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-butylpyridazine: is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-butylpyridazine can be achieved through several methods. One common approach involves the bromination of 6-butylpyridazine. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-butylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The butyl group at position 6 can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Sodium amide, potassium tert-butoxide, polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
Oxidation Reactions: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride, hydrogen gas, catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or ketones.
Reduction Reactions: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-butylpyridazine is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These compounds can be used in the study of biochemical pathways and the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of active ingredients .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-butylpyridazine and its derivatives involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. In receptor modulation, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-methylpyridazine: Similar structure but with a methyl group instead of a butyl group.
3-Bromo-6-phenylpyridazine: Contains a phenyl group at position 6.
3-Chloro-6-butylpyridazine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-6-butylpyridazine is unique due to the presence of both a bromine atom and a butyl group.
Eigenschaften
Molekularformel |
C8H11BrN2 |
---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-bromo-6-butylpyridazine |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-7-5-6-8(9)11-10-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
NDLZSNSANNCIDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NN=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.